molecular formula C17H11ClF2N4O2S B1665493 Anguizole CAS No. 442666-98-0

Anguizole

Cat. No.: B1665493
CAS No.: 442666-98-0
M. Wt: 408.8 g/mol
InChI Key: GBNREAYNZPJROB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Anguizole is a selective inhibitor of NS4B , a nonstructural protein found in the Hepatitis C Virus (HCV) . NS4B plays a pivotal role in HCV replication by inducing a specific membrane rearrangement and designating membranous web . This compound targets the second amphipathic helix of NS4B (NS4B-AH2), which is identified as a major regulator for NS4B oligomerization .

Mode of Action

This compound disrupts NS4B-AH2-mediated biological functions of NS4B . It significantly suppresses viral genome replication by disrupting NS4B’s dimerization/multimerization as well as its interaction with NS5A . This disruption of NS4B’s dimerization/multimerization is suggested as one of the potential mechanisms of action for this compound to suppress HCV replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HCV replication process. By inhibiting NS4B, this compound disrupts the formation of the membranous web, a structure essential for HCV replication . This disruption affects the downstream effects of HCV replication, leading to a reduction in HCV protein expression .

Pharmacokinetics

It is known that this compound is soluble in dmso , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the significant reduction of HCV replication . By disrupting NS4B’s dimerization/multimerization and its interaction with NS5A, this compound inhibits the formation of the membranous web, thereby suppressing HCV replication .

Action Environment

Factors such as climate, soil properties, vegetation, and the presence of mobile genetic elements can influence the distribution and spread of antibiotic resistance

Future Directions

While NS4B inhibitors like Anguizole are not currently used in therapy, they could serve as new weapons to combat resistance to current HCV therapy in the future . The mechanism of action elucidated for this compound will enable better understanding of NS4B’s role in HCV life cycle and aid in the development of a safer and more effective new class of NS4B-AH2 inhibitors of HCV replication .

Biochemical Analysis

Biochemical Properties

Anguizole interacts with the NS4B protein, specifically the NS4B-AH2 region . This interaction disrupts the biological functions mediated by NS4B-AH2, which is essential for the dimerization/multimerization of NS4B, its proper subcellular localization, and its interaction with NS5A .

Cellular Effects

This compound significantly disrupts the NS4B-AH2-mediated biological functions of NS4B, which play an important role in the HCV life cycle . It alters the distribution of NS4B protein, inhibiting HCV life cycle .

Molecular Mechanism

This compound’s mechanism of action involves disrupting the dimerization/multimerization of NS4B, altering its subcellular localization, and disrupting its interaction with NS5A . This disruption is believed to be one of the possible mechanisms for this compound-induced inhibition of HCV replication .

Temporal Effects in Laboratory Settings

It is known that this compound can disrupt the biological functions of NS4B, which plays a crucial role in the HCV life cycle .

Metabolic Pathways

It is known that this compound targets the NS4B protein in HCV, which plays a key role in HCV replication complex formation .

Transport and Distribution

It is known that this compound can alter the subcellular distribution of NS4B protein .

Subcellular Localization

This compound has been found to alter the subcellular localization of NS4B protein. In cells transfected with an NS4B-GFP expression vector, this compound treatment led to an altered subcellular distribution pattern of NS4B protein from punctuated speckles to highly elongated snake-like structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anguizole is synthesized through a series of chemical reactions involving the formation of pyrazolo[1,5-a]pyrimidine derivatives. The key steps include:

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Anguizole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Anguizole has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific targeting of NS4B-AH2, which plays a dual role in RNA replication and virus production. This specificity makes it a valuable tool for studying HCV replication and developing targeted antiviral therapies .

Properties

IUPAC Name

7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N4O2S/c18-17(19,20)14-7-11(13-4-1-5-26-13)22-15-8-12(23-24(14)15)16(25)21-9-10-3-2-6-27-10/h1-8H,9H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNREAYNZPJROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)Cl)C(=O)NCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359937
Record name Anguizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442666-98-0
Record name Anguizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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